2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride
Overview
Description
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN4 . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.65 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 2 . The Stokes shifts derived from the optical spectra were equal to 9410 cm−1 for the triazole ring and 7625 cm−1 for the pyridine ring .Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis Methods : El-Kurdi et al. (2021) demonstrated an efficient synthesis of triazolopyridines, a family with significant pharmaceutical applications, using N-Chlorosuccinimide (NCS). Their work involved the synthesis of specific triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, under mild conditions and characterized them using NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
Biological Properties and Applications
- Antimicrobial Properties : Prakash et al. (2011) synthesized a series of triazolopyridines, which they tested for antimicrobial activity. Their iodine(III)-mediated oxidative approach yielded potent antimicrobial agents, highlighting the biological relevance of these compounds (Prakash et al., 2011).
Material Science and Optoelectronic Applications
- Electroluminescent Properties : Kang et al. (2017) researched the use of triazolopyridine-based materials for organic light-emitting diodes (OLEDs). Their study focused on synthesizing bipolar red host materials, demonstrating their potential in optoelectronic applications (Kang et al., 2017).
Structural Chemistry and Crystal Engineering
- Supramolecular Synthons Formation : Chai et al. (2019) synthesized new triazolopyridine derivatives, focusing on the effects of different substituents on their crystal structures. Their research contributes to understanding the pharmaceutical development and application of these compounds in crystal engineering (Chai et al., 2019).
Herbicidal Activities
- Herbicidal Potential : Liu et al. (2015) synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives and evaluated their herbicidal activities. Their findings suggest that these derivatives have significant potential as lead compounds for herbicide development (Liu et al., 2015).
Anticonvulsant Activity
- Neuropharmacological Applications : Guan et al. (2012) synthesized triazolopyridine derivatives and evaluated their anticonvulsant activity. Some compounds showed promising results, suggesting potential applications in treating neurological disorders (Guan et al., 2012).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Triazolopyridine derivatives, which include this compound, have been recognized for their various biological activities, suggesting they may interact with multiple pathways .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain receptors and enzymes, altering their conformation and activity. These interactions can lead to changes in biochemical pathways, affecting the overall cellular function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered gene expression patterns. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can diminish over time due to degradation, impacting its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments. These factors influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDKOPKUXVJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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